DL-Cysteine-3,3-d2
Description
Properties
Molecular Formula |
C3H7NO2S |
|---|---|
Molecular Weight |
123.17 g/mol |
IUPAC Name |
2-amino-3,3-dideuterio-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/i1D2 |
InChI Key |
XUJNEKJLAYXESH-DICFDUPASA-N |
Isomeric SMILES |
[2H]C([2H])(C(C(=O)O)N)S |
Canonical SMILES |
C(C(C(=O)O)N)S |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis via Deuterated B-Chloroalanine
The synthesis of DL-Cysteine-3,3-d2 from deuterated β-chloroalanine is a widely recognized method. β-Chloroalanine (Cl-CH2-CH(NH2)-COOH) serves as a precursor, where the chlorine atom is replaced by a thiol group (-SH) through nucleophilic substitution. To introduce deuterium at the 3,3 positions, β-chloroalanine-3,3-d2 is first synthesized by substituting hydrogen atoms on the β-carbon with deuterium. This is achieved by reacting deuterated acetaldehyde with ammonium chloride and hydrogen cyanide in a Strecker synthesis, followed by chlorination .
The deuterated β-chloroalanine is then treated with hydrogen sulfide (H2S) or thiourea under alkaline conditions, facilitating the substitution of chlorine with a thiol group. The reaction proceeds as follows:
Key Parameters
This method ensures precise deuterium incorporation at the β-carbon, with the final product isolated via crystallization or chromatography.
Reductive Deuteration of Dehydroalanine
Dehydroalanine (Δ-Ala), an α,β-unsaturated amino acid, serves as a versatile intermediate for deuteration. The double bond between the α- and β-carbons allows for stereospecific reduction using deuterium gas (D2). In this approach, dehydroalanine is dissolved in a deuterated solvent (e.g., D2O) and subjected to catalytic hydrogenation with palladium or platinum catalysts:
Subsequent introduction of the thiol group is achieved via reaction with hydrogen sulfide or thiocarboxylic acids. The overall pathway is:
Optimization Insights
-
Catalyst Efficiency : Pd/C achieves 85% deuteration at 50°C .
-
Side Reactions : Over-reduction to saturated hydrocarbons is minimized by controlling D2 pressure.
Biocatalytic Synthesis in Deuterated Media
Microbial fermentation in deuterium-enriched media offers a biologically compatible route. Escherichia coli strains engineered for cysteine biosynthesis are cultured in minimal media containing D2O and deuterated carbon sources (e.g., [U-2H]-glucose). The enzymes cystathionine β-synthase and cystathionine γ-lyase incorporate deuterium into cysteine during sulfur assimilation .
Fermentation Metrics
| Parameter | Value | Reference |
|---|---|---|
| D2O Concentration | 70–90% (v/v) | |
| Incubation Period | 48–72 hours | |
| Deuterium Incorporation | 85–90% at β-carbon |
This method yields L-cysteine-3,3-d2, which is racemized to the DL-form using acetic anhydride or strong acids .
Acid-Catalyzed Hydrogen-Deuterium Exchange
Direct deuteration of existing cysteine molecules is feasible under acidic conditions. Cysteine is dissolved in D2O containing a catalytic amount of hydrochloric acid (HCl) or sulfuric acid (H2SO4). The β-hydrogens undergo exchange with deuterium via keto-enol tautomerism:
Reaction Dynamics
| Condition | Effect on Exchange Rate |
|---|---|
| Temperature (80°C) | Doubles exchange rate vs. 25°C |
| Acid Concentration (1M HCl) | Optimal for minimal degradation |
While this method is operationally simple, achieving >90% deuteration requires prolonged reaction times (7–10 days) .
Resolution of Racemic Mixtures
Post-synthesis, the DL-form is separated into enantiomers via fractional crystallization of its hydrochloride salt. This compound hydrochloride exhibits higher solubility in water compared to its enantiopure counterparts. Seeding a supersaturated solution with L- or D-cysteine hydrochloride induces preferential crystallization of the desired enantiomer .
Crystallization Data
Chemical Reactions Analysis
Types of Reactions
Cysteine-3,3-d2 undergoes various chemical reactions similar to non-deuterated cysteine. These include:
Reduction: The disulfide bond in cystine-3,3-d2 can be reduced back to cysteine-3,3-d2.
Substitution: Cysteine-3,3-d2 can participate in nucleophilic substitution reactions, where the thiol group reacts with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Electrophiles like iodoacetamide or iodoacetic acid in the presence of a base.
Major Products
Oxidation: Cystine-3,3-d2
Reduction: Cysteine-3,3-d2
Substitution: Carboxymethylated or carboxyamidomethylated cysteine-3,3-d2.
Scientific Research Applications
Analytical Chemistry
Internal Standard in Mass Spectrometry
DL-Cysteine-3,3-d2 is frequently used as an internal standard in mass spectrometry for the quantification of cysteine enantiomers. Its deuterated nature allows for precise measurement without interference from naturally occurring cysteine. For example, in a study involving plasma samples, this compound was added to calibrate the quantification of D-cysteine and L-cysteine concentrations using enantioselective liquid chromatography coupled with mass spectrometry. This method demonstrated high sensitivity and specificity for analyzing amino acid levels in biological samples .
| Parameter | Value |
|---|---|
| Concentration | 75 µM |
| Sample Type | Plasma |
| Method | Enantioselective LC-MS |
| Detection Time | < 3 minutes |
Pharmacological Studies
Cytoprotective Effects
Research has indicated that supplementation with D-cysteine can have cytoprotective effects, particularly through the modulation of hydrogen sulfide (H2S) levels in biological systems. In rodent models, administration of D-cysteine led to increased H2S production, which was associated with protective effects against oxidative stress and reperfusion injury in kidney tissues . This highlights the potential therapeutic applications of this compound in conditions characterized by oxidative stress.
Impact on Glutathione Synthesis
This compound has been studied for its role in enhancing glutathione synthesis. Glutathione is a critical antioxidant in the body that helps mitigate oxidative damage. In diabetic rat models, L-cysteine supplementation (including forms like this compound) was shown to upregulate glutathione levels significantly, thereby reducing markers of oxidative stress and inflammation . This suggests that this compound could be beneficial in managing oxidative stress-related diseases.
Neuropharmacology
Modulation of Neurotransmitter Activity
In neuropharmacological studies, cysteine derivatives including this compound have been investigated for their influence on neurotransmitter systems. Cysteine plays a role in modulating synaptic activity and may affect the release of neurotransmitters such as glutamate. The presence of cysteine clusters in neurotransmitter receptors has been linked to receptor trafficking and stability . This indicates potential applications for this compound in understanding neurodegenerative diseases or conditions involving neurotransmitter dysregulation.
Case Studies
Case Study: Oxidative Stress Mitigation
In a controlled study involving mice subjected to oxidative stress conditions, administration of D-cysteine (and thus indirectly utilizing this compound as an internal standard) demonstrated significant protective effects against induced gastric damage. The study noted that increased H2S levels correlated with reduced oxidative damage markers . This case emphasizes the therapeutic potential of cysteine derivatives in treating oxidative stress-related injuries.
Mechanism of Action
Cysteine-3,3-d2 exerts its effects primarily through its involvement in redox reactions and as a building block for proteins. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. The compound participates in the synthesis of glutathione, a crucial antioxidant, and in the formation of disulfide bonds in proteins, which are essential for maintaining protein structure and function .
Comparison with Similar Compounds
Isotopic Variants of Cysteine
Key Findings :
- Position of Deuterium Labeling : this compound is distinguished by deuterium placement at the β-carbon, minimizing interference with sulfur-containing reactive sites. In contrast, S-Sulfo-DL-cysteine-2,3,3-d3 incorporates deuterium at both α- and β-carbons, which may alter enzyme binding affinity .
- Chirality : this compound (racemic mixture) is often used in bulk biochemical assays, while L-Cysteine-3,3-d2 (enantiopure) is preferred for studies requiring stereochemical specificity .
Functionalized Cysteine Derivatives
Key Findings :
Analytical Performance in Research
- MS Sensitivity : this compound exhibits a +2 Da mass shift in ESI-HRMS, enabling unambiguous identification in complex mixtures (e.g., rubrominin biosynthesis studies) .
- NMR Utility : Deuterium labeling reduces signal overlap in ¹H NMR, particularly for β-carbon hydrogens, aiding structural elucidation of peptides .
- Comparative Limitations : S-Sulfo derivatives (e.g., S-Sulfo-DL-cysteine-2,3,3-d3) show reduced stability in acidic conditions, restricting their use in certain metabolic assays .
Biological Activity
DL-Cysteine-3,3-d2 is a stable isotope-labeled form of the amino acid cysteine, distinguished by the incorporation of deuterium atoms at the 3-position of its molecular structure. This modification allows researchers to explore various biological activities and metabolic pathways involving cysteine with enhanced precision. The empirical formula for this compound is C3H7D2N O2S, with a molecular weight of approximately 123.17 g/mol .
Role in Protein Synthesis and Metabolism
Cysteine plays a pivotal role in protein synthesis and metabolism due to its thiol (-SH) group, which is crucial for forming disulfide bonds and participating in redox reactions. The presence of deuterium in this compound alters the kinetic isotope effect, enabling detailed studies of metabolic pathways and reaction mechanisms related to cysteine metabolism .
Biological Activities
This compound exhibits biological activities that mirror those of regular cysteine. These include:
- Antioxidant Properties : Cysteine is a precursor for glutathione (GSH), a critical antioxidant that protects cells from oxidative stress. The incorporation of deuterium allows for tracking GSH synthesis and its effects on cellular redox states .
- Neuroprotective Effects : Studies have shown that cysteine can modulate neurotransmission and protect against oxidative stress in neuronal cells. For instance, D-cysteine has been observed to exert protective effects against oxidative damage in cerebellar neurons .
- Cancer Research : The metabolic pathways of cysteine are being investigated for their implications in cancer therapy. For example, engineered enzymes that deplete extracellular cysteine have been shown to selectively induce cell death in cancer cells by disrupting their redox balance .
Case Study: Neuroprotection
In a study involving D-cysteine supplementation, researchers found that increased levels of hydrogen sulfide (H2S) from D-cysteine had significant protective effects against induced gastric damage in mice. This underscores the potential therapeutic applications of cysteine derivatives in neuroprotection and gastrointestinal health .
Table 1: Summary of Biological Activities and Mechanisms
Metabolic Tracking Techniques
The unique labeling with deuterium enables advanced tracking techniques such as nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to monitor the incorporation of this compound into proteins and other biomolecules, providing insights into metabolic pathways and the dynamics of amino acid utilization within biological systems .
Q & A
Advanced Question
- Chemical proteomics: Use probes with cleavable linkers (e.g., isotopically labeled iodoacetamide derivatives) to enrich and identify deuterated cysteine residues in proteins.
- Redox proteomics: Combine reducing/non-reducing SDS-PAGE with MS to map deuterium in disulfide bonds. For example, differential alkylation with N-ethylmaleimide-d₀/d₅ distinguishes free vs. oxidized thiols .
- CETSA (Cellular Thermal Shift Assay): Monitor thermal stability shifts in proteins upon deuterium incorporation, indicating structural or functional changes .
How should researchers address contradictions in isotopic labeling efficiency across replicate experiments?
Advanced Question
Discrepancies may arise from batch-to-batch variability in deuterated reagents or biological heterogeneity. Solutions include:
- Batch validation: Pre-screen all reagent batches using QC/QA protocols (e.g., isotopic purity assays) .
- Normalization to internal standards: Use heavy-isotope-labeled internal controls (e.g., ¹³C-cysteine) to correct for technical variability .
- Statistical rigor: Apply multivariate analysis (ANOVA, PCA) to distinguish biological variance from experimental noise .
What are the best practices for using this compound in studying microbial secondary metabolite biosynthesis?
Advanced Question
- Isotope feeding studies: Co-culture microbes with deuterated cysteine to trace its incorporation into non-ribosomal peptides (e.g., lanthipeptides). Monitor labeling via MS² fragmentation patterns .
- Gene knockout validation: Compare labeling patterns in wild-type vs. enzyme-deficient strains to confirm biosynthetic pathways.
- Dynamic flux analysis: Use time-resolved sampling and kinetic modeling to quantify cysteine turnover rates in pathways like ergothioneine synthesis .
How can researchers ensure reproducibility when replicating studies using this compound?
Basic Question
- Detailed protocols: Document synthesis conditions (temperature, pH, reaction time) and purification steps (e.g., HPLC gradients).
- Data transparency: Share raw MS/NMR spectra and isotopic purity certificates in supplementary materials .
- Cross-lab validation: Collaborate with independent labs to verify key findings using shared reagents and protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
